molecular formula C26H24N8OS B10964127 N-(1-benzyl-1H-pyrazol-4-yl)-2-[(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-(1-benzyl-1H-pyrazol-4-yl)-2-[(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10964127
M. Wt: 496.6 g/mol
InChI Key: DUWIRKJFYQJXMT-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-[(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridyl ring, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-[(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Pyridyl Ring: The pyridyl ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Coupling of the Pyrazole and Pyridyl Rings: This step involves the formation of a carbonyl linkage between the two rings, typically using coupling reagents such as EDCI or DCC.

    Introduction of the Hydrazinecarbothioamide Group: This can be achieved through the reaction of the intermediate compound with thiosemicarbazide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-[(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent systems and temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-[(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-[(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-4-yl)methyl-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 1,4-Di(1H-pyrazol-4-yl)benzene

Uniqueness

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-[(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H24N8OS

Molecular Weight

496.6 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)-3-[(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C26H24N8OS/c1-17-13-22(23-18(2)32-34(24(23)28-17)21-11-7-4-8-12-21)25(35)30-31-26(36)29-20-14-27-33(16-20)15-19-9-5-3-6-10-19/h3-14,16H,15H2,1-2H3,(H,30,35)(H2,29,31,36)

InChI Key

DUWIRKJFYQJXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=CC=C5

Origin of Product

United States

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